

An In-depth Technical Guide on 2C-B-Butterfly

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2C-B-Butterfly

Cat. No.: B12644935

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **2C-B-Butterfly**, a conformationally-restricted phenethylamine derivative. The information is intended for research, scientific, and drug development applications only and this compound is not for human or veterinary use.

Core Molecular Data

2C-B-Butterfly, systematically named 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine, is a synthetic phenethylamine first synthesized in 1999 by Michael S. Whiteside and Aaron Monte.^[1] Its rigid hexahydrobenzodipyran core structure, which incorporates the methoxy groups of its parent compound 2C-B into a saturated ring system, results in a notable pharmacological profile.^[1]

Identifier	Value	Source
Molecular Formula	C ₁₄ H ₁₈ BrNO ₂	^[1]
Molecular Weight	312.21 g/mol	^[1]
CAS Number	502659-24-7	^[1]

Pharmacological Profile

2C-B-Butterfly is recognized for its activity as a serotonin receptor agonist, with a pronounced selectivity for the 5-HT_{2C} receptor subtype over the 5-HT_{2A} receptor.^[1] This selectivity is a

distinguishing feature compared to its parent compound, 2C-B, and is attributed to its constrained molecular conformation.[\[1\]](#)

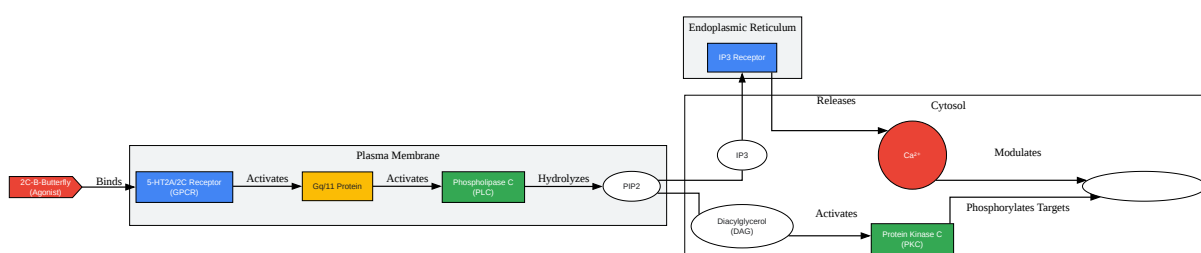
Receptor Binding Affinity

The primary research value of **2C-B-Butterfly** lies in its potential as a selective molecular tool for investigating the roles of 5-HT2C receptors in the central nervous system.[\[1\]](#)

Receptor Subtype	Binding Affinity (Ki)	Notes	Source
5-HT2A	1.76 nM	High affinity, consistent with psychedelic potential.	[1]
5-HT2C	Not specified	Reported to have higher selectivity over 5-HT2A. Specific Ki values are not readily available in public literature but are likely contained in the primary research by Whiteside et al. (2002).	[1]

Signaling Pathway

The 5-HT2 receptor subfamily, including the 5-HT2A and 5-HT2C subtypes, primarily couples to Gq/11 proteins.[\[2\]](#) Activation of these G protein-coupled receptors (GPCRs) initiates a well-defined intracellular signaling cascade.



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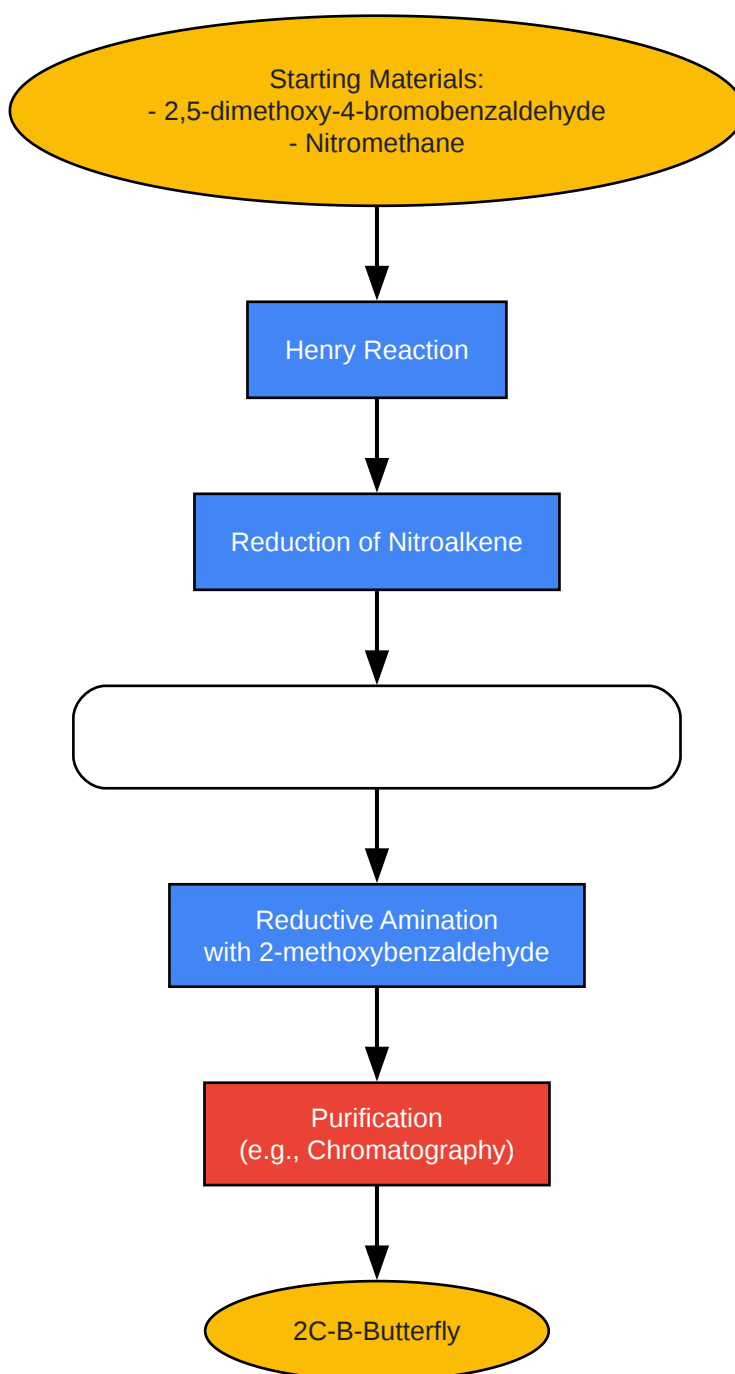
Caption: Gq/11 Signaling Pathway of 5-HT_{2A/2C} Receptors.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2C-B-Butterfly** are not readily available in the public domain. The following sections describe generalized methodologies based on standard practices for similar compounds.

Synthesis Workflow (Hypothetical)

The original synthesis of **2C-B-Butterfly** was reported by Whiteside and Monte in 1999.^[1] While the specific, detailed protocol is not publicly available, a plausible synthetic route can be inferred from retrosynthetic analysis of related compounds. A key disconnection is at the secondary amine, suggesting a reductive amination between 2C-B and 2-methoxybenzaldehyde.^[1]



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Caption: Hypothetical Synthesis Workflow for **2C-B-Butterfly**.

Receptor Binding Assay Protocol (Representative)

To determine the binding affinity (K_i) of **2C-B-Butterfly** for 5-HT_{2A} and 5-HT_{2C} receptors, a competitive radioligand binding assay would be employed. The following is a representative

protocol.

1. Materials:

- Membrane preparations from cells expressing human 5-HT_{2A} or 5-HT_{2C} receptors.
- Radioligand (e.g., [³H]ketanserin for 5-HT_{2A}).
- **2C-B-Butterfly** (test compound).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (ice-cold).
- Glass fiber filter plates.
- Scintillation cocktail.

2. Procedure:

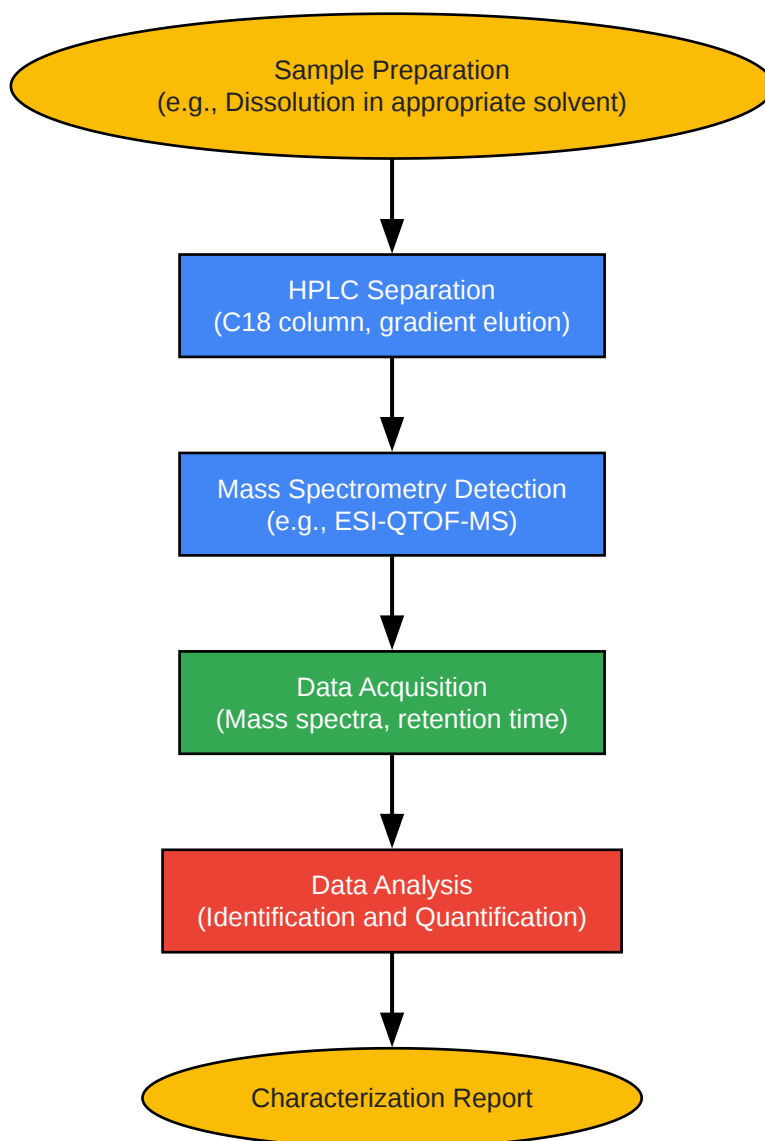
- Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of **2C-B-Butterfly**. Include control wells for total binding (no competitor) and non-specific binding (excess of a known non-labeled ligand).
- Equilibration: Incubate the plates to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer.
- Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding for each concentration of the test compound.
- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Analytical Characterization Workflow (Representative)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a standard method for the separation, identification, and quantification of phenethylamines.



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Caption: Representative Analytical Workflow using HPLC-MS.

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References

- 1. 2C-B-Butterfly|CAS 502659-24-7|Research Chemical [benchchem.com]
- 2. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on 2C-B-Butterfly]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12644935#2c-b-butterfly-molecular-formula-and-weight]

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